molecular formula C8H9N3O2 B14514905 N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide CAS No. 63412-08-8

N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide

Cat. No.: B14514905
CAS No.: 63412-08-8
M. Wt: 179.18 g/mol
InChI Key: KSUGUXDJSWYOLP-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide is a compound that features a pyridine ring, a nitrous amide group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide can be achieved through a multi-step process. One common method involves the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrous amide group to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine N-oxides and various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring can interact with various enzymes and receptors, influencing biological processes. The nitrous amide group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyridine ring and nitrous amide group make it a versatile compound for various applications in research and industry.

Properties

CAS No.

63412-08-8

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

N-methyl-N-(2-oxo-2-pyridin-2-ylethyl)nitrous amide

InChI

InChI=1S/C8H9N3O2/c1-11(10-13)6-8(12)7-4-2-3-5-9-7/h2-5H,6H2,1H3

InChI Key

KSUGUXDJSWYOLP-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)C1=CC=CC=N1)N=O

Origin of Product

United States

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